2-Fluoroadenosine

Catalog No.
S748821
CAS No.
146-78-1
M.F
C10H12FN5O4
M. Wt
285.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroadenosine

CAS Number

146-78-1

Product Name

2-Fluoroadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Solubility

42.8 [ug/mL]

Synonyms

2-fluoroadenosine

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N
2-Fluoroadenosine is a structural analog of the naturally occurring nucleoside adenosine that has been investigated for various applications in research and industry. This modified nucleoside has a fluorine atom replacing the hydroxyl group at the 2-position of the ribose ring in adenosine. The rationale for designing this analog is to improve the properties of adenosine for specific purposes such as drug development, molecular probes, and biochemical studies.
2-Fluoroadenosine has several physical and chemical characteristics that differ from adenosine. Its molecular formula is C10H12FN5O4, and its molecular weight is 297.23 g/mol. It is a white powder that is soluble in water and organic solvents. The pKa of its ribose hydroxyl group is lower than that of adenosine due to the electron-withdrawing effect of the fluorine atom. This alteration affects the ionization state and the hydrogen bonding ability of the molecule, which affects its biological properties.
The synthesis of 2-fluoroadenosine involves the introduction of a fluorine atom into the ribose ring of adenosine. The most common method is to use a fluorinating reagent such as trifluoromethanesulfonate (CF3SO3H) or diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group at the 2-position. The yield and purity of the product can be improved by optimizing the reaction conditions such as substrate concentration, reaction time, temperature, and solvent choice. The characterization of the product can be carried out by various spectroscopic and chromatographic techniques such as NMR, mass spectrometry, UV, and HPLC.
The determination of the purity and identity of 2-fluoroadenosine is crucial for its quality control and further applications. Several analytical methods can be used for this purpose such as HPLC, NMR, mass spectrometry, and elemental analysis. These methods can detect impurities, degradation products, and structural isomers of the product. The quantification of the product can be achieved by using a calibration curve or an internal standard. The choice of the analytical method depends on the sensitivity, specificity, and availability of the equipment and reagents.
2-Fluoroadenosine has been evaluated for its biological activities in vitro and in vivo. Its incorporation into RNA and DNA can affect their stability, function, and recognition by enzymes and proteins. The modification of adenosine with a fluorine atom can alter its interaction with adenosine receptors, transporters, and nucleoside kinases. The cytotoxicity and antiviral activity of 2-fluoroadenosine have been reported in various cell lines and animal models. The effects of this nucleoside analog on immune cells, cancer cells, and neurological diseases are being investigated.
The toxicity and safety profile of 2-fluoroadenosine should be assessed before its use in scientific experiments that involve animals or humans. The acute and chronic toxicity of the compound can be evaluated by carrying out various tests such as LD50, NOAEL, ADME, and genotoxicity assays. The potential adverse effects on organs, tissues, and DNA can be monitored by histopathology, blood chemistry, and molecular biology methods. The use of proper safety equipment, procedures, and ethical guidelines should also be followed.
2-Fluoroadenosine has several applications in scientific experiments that require a modified nucleoside with specific properties. Some examples are:
- Drug development: 2-fluoroadenosine has been investigated as a potential anticancer, antiviral, and immunomodulatory agent due to its cytotoxicity, antiviral activity, and effect on immune cells. Its incorporation into RNA and DNA can also enhance the pharmacokinetics and pharmacodynamics of the drug.
- Molecular probes: 2-fluoroadenosine can be used as a fluorescent or radioactive probe to label RNA and DNA sequences for detection or visualization purposes. Its specificity and stability can improve the sensitivity and accuracy of the assay.
- Biochemical studies: 2-fluoroadenosine can be used as a substrate, inhibitor, or activator of enzymes and proteins that are involved in nucleotide metabolism, DNA repair, and signal transduction pathways. Its structural similarity to adenosine can provide insights into the mechanism of action of these biomolecules.
2-Fluoroadenosine is an area of active research in various fields of science such as organic chemistry, biochemistry, pharmacology, and medicine. Several studies have investigated its synthesis, characterization, and biological activities. The mechanistic insights into the effects of this nucleoside analog on cellular processes are being elucidated. The potential applications in drug discovery, molecular imaging, and disease treatment are also being explored.
The implications of 2-fluoroadenosine in various fields of research and industry are numerous. Some of the potential implications are:
- Drug discovery: 2-fluoroadenosine can be used as a lead compound for the development of new drugs that target cancer, viral infections, and immune disorders. Its structural modifications can improve the efficacy, selectivity, and safety of the drug.
- Molecular imaging: 2-fluoroadenosine can be used as a probe for imaging RNA and DNA sequences in living cells and tissues. The development of new imaging techniques that use this probe can enhance the sensitivity and specificity of diagnosis.
- Biotechnology: 2-fluoroadenosine can be used as a tool for genetic engineering, gene therapy, and protein expression. Its incorporation into RNA and DNA can alter their properties and functions, which can be exploited for various applications.
- Agriculture: 2-fluoroadenosine can be used as a herbicide or fungicide to control plant growth or diseases. Its toxicity towards specific organisms can provide an alternative to traditional pesticides.
Although 2-fluoroadenosine has several potential applications, there are also limitations and challenges that need to be addressed. Some of the limitations are:
- Cost: The synthesis of 2-fluoroadenosine can be expensive and time-consuming due to the use of specialized reagents and equipment.
- Specificity: The modification of adenosine with a fluorine atom can affect its specificity towards enzymes, receptors, and transporters, which can limit its use in certain applications.
- Toxicity: The toxicity and safety profile of 2-fluoroadenosine should be thoroughly evaluated before its use in humans or animals.
The future directions for research on 2-fluoroadenosine can be:
- Development of new synthetic routes or modifications of existing ones to improve yield, purity, and efficiency.
- Investigation of the molecular mechanism of action of 2-fluoroadenosine on cellular processes and the structures of its complexes with enzymes and receptors.
- Optimization of the pharmacokinetics and pharmacodynamics of 2-fluoroadenosine for specific drug targets and delivery systems.
- Discovery of new applications and potential targets for 2-fluoroadenosine in various fields of research and industry.

XLogP3

-0.6

LogP

-0.8 (LogP)

Appearance

Powder

UNII

0S67290CRJ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

146-78-1

Wikipedia

2-fluoroadenosine

Dates

Modify: 2023-08-15

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